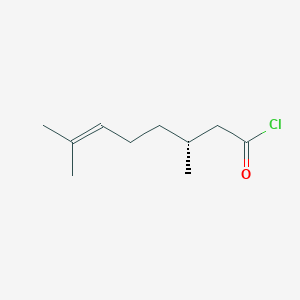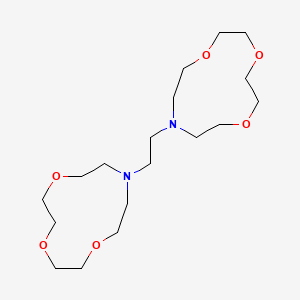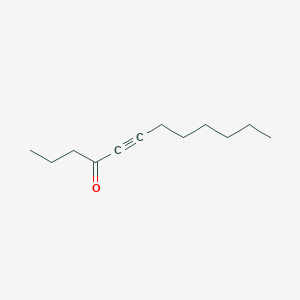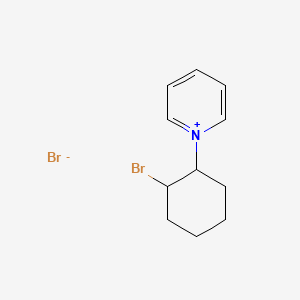
1-(2-Bromocyclohexyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromocyclohexyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C11H15Br2N and a molecular weight of 321.057 g/mol . This compound is part of the pyridinium family and is characterized by the presence of a bromocyclohexyl group attached to the pyridinium ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromocyclohexyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 2-bromocyclohexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromocyclohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclohexyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted cyclohexyl pyridinium derivatives.
Oxidation Reactions: Products include oxides or other oxidized forms of the compound.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
1-(2-Bromocyclohexyl)pyridin-1-ium bromide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving cell signaling and receptor interactions due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Bromocyclohexyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromocyclohexyl group can interact with hydrophobic pockets in proteins, while the pyridinium ring can participate in ionic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridylmethyl)pyridin-1-ium bromide
- 1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide
- 1-(2-Oxopropyl)pyridin-1-ium bromide
- 1-(Diphenylmethoxy)pyridin-1-ium bromide
Uniqueness
1-(2-Bromocyclohexyl)pyridin-1-ium bromide is unique due to the presence of the bromocyclohexyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic regions in proteins, making it a valuable tool in biochemical research. Additionally, the bromine atom provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
75383-70-9 |
|---|---|
Molecular Formula |
C11H15Br2N |
Molecular Weight |
321.05 g/mol |
IUPAC Name |
1-(2-bromocyclohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H15BrN.BrH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-11H,2-3,6-7H2;1H/q+1;/p-1 |
InChI Key |
CLCUALADUYLMNT-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(C1)[N+]2=CC=CC=C2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


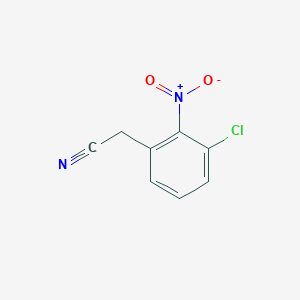
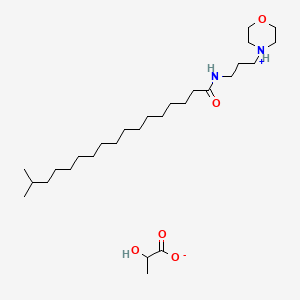
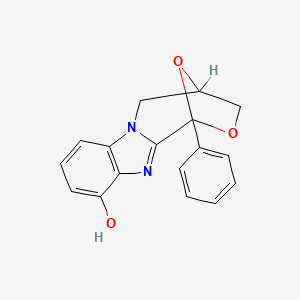
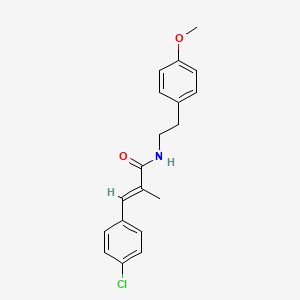
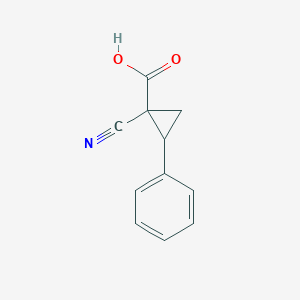
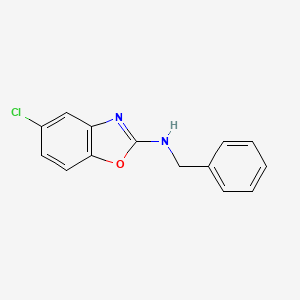
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
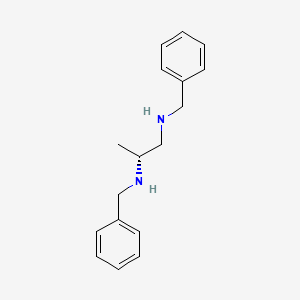
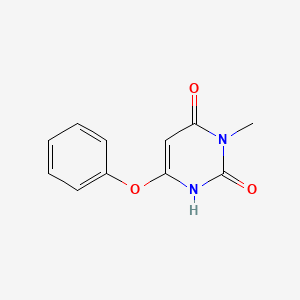
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

